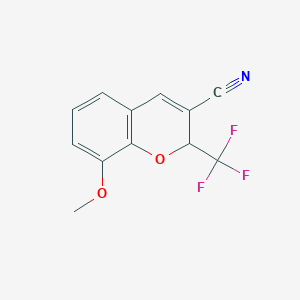![molecular formula C12H17F2N3 B13194386 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13194386.png)
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane is a synthetic compound characterized by its unique spirocyclic structure and the presence of fluorine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane involves several steps, starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific reaction conditions. For instance, the fluorination of pyrazole derivatives using electrophilic fluorinating agents such as SelectfluorTM in acetonitrile at elevated temperatures (e.g., 90°C) has been reported . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex spirocyclic structures.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination of pyrazole derivatives can lead to the formation of novel fluorinated pyrazole systems .
Wissenschaftliche Forschungsanwendungen
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated heterocycles.
Wirkmechanismus
The mechanism of action of 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s metabolic stability, bioavailability, and binding affinity to target proteins . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane can be compared with other similar compounds, such as:
1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones: These compounds also contain fluorinated pyrazole moieties and exhibit similar biological activities.
4,5-dihydro-1H-pyrazole derivatives: These compounds share the pyrazole core structure and are known for their antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its spirocyclic structure and the specific arrangement of fluorine atoms, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17F2N3 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
7,7-difluoro-3-(1-methylpyrazol-4-yl)-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C12H17F2N3/c1-17-7-9(6-16-17)10-11(8-15-10)2-4-12(13,14)5-3-11/h6-7,10,15H,2-5,8H2,1H3 |
InChI-Schlüssel |
NJKJHEFABOPPFA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2C3(CCC(CC3)(F)F)CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


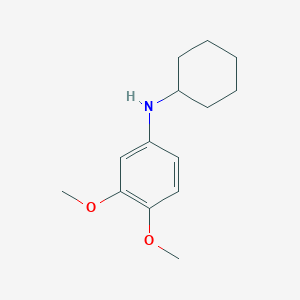


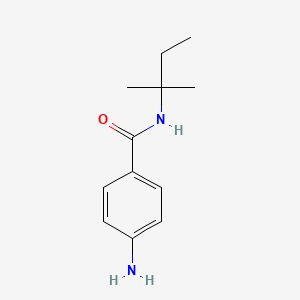
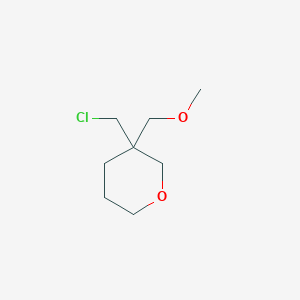
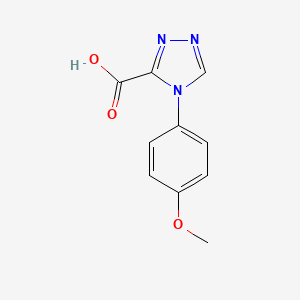
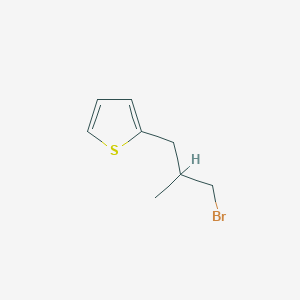
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)



